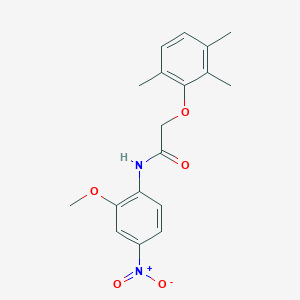
2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine, also known as MPQ, is a synthetic compound that has been extensively studied for its potential therapeutic properties. MPQ belongs to the class of tetrahydroquinoline compounds, which have been shown to possess diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine is not fully understood, but it is believed to act on multiple targets in the central nervous system. 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine has been shown to bind to the mu-opioid receptor, which is involved in pain management and reward pathways. 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine also interacts with the serotonin and norepinephrine transporters, which are involved in mood regulation. 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine may also modulate the activity of ion channels and neurotransmitter receptors.
Biochemical and Physiological Effects
2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine has been shown to produce dose-dependent effects on behavior and physiology in animal models. In general, low doses of 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine produce analgesic and anxiolytic effects, while higher doses can produce sedation and respiratory depression. 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine has also been shown to affect the levels of various neurotransmitters and neuropeptides in the brain, including dopamine, serotonin, and corticotropin-releasing hormone.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine has several advantages as a research tool. It has a well-defined chemical structure and can be synthesized in large quantities with high purity. 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine has also been extensively studied in animal models, providing a wealth of data on its pharmacological properties. However, there are also some limitations to using 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine in lab experiments. 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine has relatively low solubility in water, which can make it difficult to administer in certain experimental paradigms. In addition, 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine has been shown to produce tolerance and dependence in animal models, which may limit its usefulness as a long-term treatment.
Orientations Futures
There are several areas of research that could benefit from further investigation of 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine. One potential area is the development of more selective and potent analogs of 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine that could be used as therapeutic agents. Another area is the investigation of the molecular targets and signaling pathways involved in the pharmacological effects of 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine. Finally, more research is needed to determine the safety and efficacy of 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine in human subjects, particularly in the context of treating neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine involves the reaction of 2-methyl-4-quinolone with phenylacetyl chloride in the presence of a base catalyst. The resulting intermediate is then reacted with aniline to yield the final product, 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine. The purity of 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine has been studied for its potential therapeutic properties in various areas of medicine. It has been shown to possess anticonvulsant, analgesic, and antidepressant effects in animal models. 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine has also been investigated for its potential as a treatment for drug addiction and withdrawal symptoms. In addition, 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c1-18-16-22(25-20-12-6-3-7-13-20)21-14-8-9-15-23(21)26(18)24(27)17-19-10-4-2-5-11-19/h2-15,18,22,25H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAJSOXGEBLEAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)CC3=CC=CC=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-phenylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B5236238.png)
![6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5236242.png)

![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B5236256.png)
![N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide](/img/structure/B5236277.png)
![1-(2-methoxyphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236278.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-3-methoxybenzohydrazide](/img/structure/B5236281.png)
![4-[1-({[2-hydroxy-2-(3-nitrophenyl)ethyl]amino}methyl)cyclopentyl]-1,2-benzenediol](/img/structure/B5236290.png)
![2-[(2,4-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)hydrazinecarboxamide](/img/structure/B5236291.png)

![3-allyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236299.png)